REACTION_CXSMILES
|
[I:1][CH2:2][CH2:3][C:4]([F:7])([F:6])[F:5].[Br:8]Br>>[Br:8][CH2:2][CH2:3][C:4]([F:7])([F:6])[F:5].[Br:8][CH:2]([I:1])[CH2:3][C:4]([F:7])([F:6])[F:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICCC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(CC(F)(F)F)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |